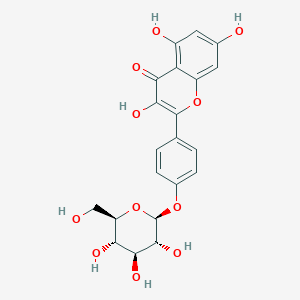

Kaempferol 4'-glucoside

Beschreibung

Kaempferol 4'-glucoside has been reported in Urena lobata with data available.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5,7-trihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O11/c22-7-13-15(25)17(27)19(29)21(32-13)30-10-3-1-8(2-4-10)20-18(28)16(26)14-11(24)5-9(23)6-12(14)31-20/h1-6,13,15,17,19,21-25,27-29H,7H2/t13-,15-,17+,19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUCGRWHWAGXNQS-HMGRVEAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20966598 | |

| Record name | 4-(3,5,7-Trihydroxy-4-oxo-4H-1-benzopyran-2-yl)phenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52222-74-9 | |

| Record name | Kaempferol 4′-O-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52222-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kaempferol 4'-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052222749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3,5,7-Trihydroxy-4-oxo-4H-1-benzopyran-2-yl)phenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Kaempferol 4'-Glucoside: A Comprehensive Technical Guide on its Natural Sources, Distribution, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol (B1673270) 4'-glucoside, a naturally occurring flavonol glycoside, is a derivative of the widely studied flavonoid, kaempferol. While kaempferol itself has been the subject of extensive research for its antioxidant, anti-inflammatory, and anti-cancer properties, its glycosidic forms, such as the 4'-glucoside, are increasingly gaining attention for their potential roles in human health and pharmacology. This technical guide provides an in-depth overview of the natural sources, distribution, and current understanding of Kaempferol 4'-glucoside. It details experimental protocols for its extraction, isolation, and quantification, and explores its interaction with cellular signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, and they form an integral part of the human diet. Kaempferol, a prominent member of the flavonol subclass, is known for its broad spectrum of biological activities. In nature, kaempferol predominantly exists in its glycosidic forms, where it is bound to one or more sugar moieties. These glycosidic linkages influence the bioavailability, solubility, and metabolic fate of the parent aglycone. This compound is one such derivative, where a glucose molecule is attached at the 4'-position of the kaempferol backbone. Understanding the natural distribution and biological properties of this specific glycoside is crucial for harnessing its full therapeutic potential.

Natural Sources and Distribution of this compound

Kaempferol and its glycosides are widely distributed throughout the plant kingdom. While extensive data exists for the aglycone, specific quantitative information for this compound is less abundant. However, its presence has been detected in a variety of plants, including vegetables and medicinal herbs.

Table 1: Quantitative Data of Kaempferol Glycosides in Various Plant Sources

| Plant Source | Plant Part | Kaempferol Glycoside | Concentration (mg/100g DW unless specified) | Reference |

| Saffron (Crocus sativus) | Tepals | Kaempferol 3-O-sophoroside-7-O-glucoside | 147 - 258 (equivalent mg of rutin/g) | [1] |

| Saffron (Crocus sativus) | Tepals | Kaempferol 3-O-sophoroside | 61 - 312 (equivalent mg of rutin/g) | [1] |

| Saffron (Crocus sativus) | Tepals | Kaempferol 3,7,4′-tri-O-β-glucoside | 59 - 109 (equivalent mg of rutin/g) | [1] |

| Onion Leaves | Kaempferol | 832.0 | [2] | |

| Semambu Leaves | Kaempferol | 2041.0 | [2] | |

| Bird Chili | Kaempferol | 1663.0 | [2] | |

| Black Tea | Kaempferol | 1491.0 | [2] | |

| Papaya Shoots | Kaempferol | 1264.0 | [2] | |

| Guava | Kaempferol | 1128.5 | [2] |

Note: Data for this compound is not explicitly available in many databases. The table presents data for other kaempferol glycosides and the aglycone to indicate plants where the 4'-glucoside might also be present.

Biosynthesis of Kaempferol and its Glycosides

The biosynthesis of kaempferol originates from the phenylpropanoid pathway. The process begins with the amino acid phenylalanine, which is converted to 4-coumaroyl-CoA. Through the action of chalcone (B49325) synthase, 4-coumaroyl-CoA is condensed with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. This is then isomerized to naringenin. Subsequently, flavanone (B1672756) 3-hydroxylase (F3H) and flavonol synthase (FLS) catalyze the conversion of naringenin to kaempferol.

The final step in the formation of this compound involves the enzymatic transfer of a glucose molecule to the 4'-hydroxyl group of the kaempferol aglycone. This glycosylation is catalyzed by specific UDP-dependent glycosyltransferases (UGTs).

Experimental Protocols

Extraction of Kaempferol Glycosides

The following protocol is a general method for the extraction of flavonoid glycosides from plant material and can be adapted for this compound.

Materials:

-

Dried and powdered plant material

-

80% Methanol (B129727) (MeOH) or 60% Ethanol (EtOH)

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Maceration/Ultrasonication: Weigh 1-10 g of the dried plant powder and add 10-100 mL of 80% MeOH. Sonicate the mixture for 30-60 minutes at room temperature. Alternatively, macerate for 24-48 hours with occasional shaking.

-

Filtration and Centrifugation: Filter the extract through Whatman No. 1 filter paper. Centrifuge the filtrate at 4000 rpm for 15 minutes to remove any remaining solid particles.

-

Concentration: Concentrate the supernatant under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.

-

Solid-Phase Extraction (SPE) for Purification:

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Dissolve the crude extract in a minimal amount of the appropriate solvent and load it onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the flavonoid glycosides with increasing concentrations of methanol (e.g., 20%, 40%, 60%, 80%, 100%).

-

Collect the fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method provides high sensitivity and selectivity for the quantification of this compound.

Instrumentation:

-

UPLC system coupled with a triple quadrupole mass spectrometer (QqQ-MS)

-

C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm)

Reagents:

-

Acetonitrile (ACN) with 0.1% formic acid (Mobile Phase B)

-

Water with 0.1% formic acid (Mobile Phase A)

-

This compound standard

Procedure:

-

Sample Preparation: Prepare the extracted and purified fractions as described in section 4.1. Dilute the samples in the initial mobile phase composition.

-

Chromatographic Conditions:

-

Column Temperature: 40°C

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 2-5 µL

-

Gradient Elution: A typical gradient would start with a low percentage of B (e.g., 5%), increasing to a high percentage (e.g., 95%) over 10-15 minutes, followed by a re-equilibration step.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion (deprotonated molecule [M-H]⁻ of this compound, m/z 447) to a specific product ion (e.g., the aglycone fragment, m/z 285).

-

Optimize cone voltage and collision energy for the specific compound.

-

-

Quantification: Prepare a calibration curve using a series of known concentrations of the this compound standard. Quantify the amount of the compound in the samples by comparing their peak areas to the calibration curve.

Biological Activities and Signaling Pathways

While research on the specific biological activities of this compound is still emerging, studies on kaempferol and its other glycosides provide valuable insights. It is important to note that the glycosidic form can influence the compound's activity. For instance, one study found that unlike kaempferol, Kaempferol 4'-O-glucoside did not have an inhibitory effect on the viability of pancreatic cancer cells[5].

Interaction with the EGFR Signaling Pathway

Kaempferol has been shown to inhibit the growth and migration of pancreatic cancer cells by blocking the Epidermal Growth Factor Receptor (EGFR)-related pathway[4]. EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades that regulate cell proliferation, survival, and migration. Kaempferol's inhibitory action on this pathway suggests a potential mechanism for its anti-cancer effects. The pathway involves the phosphorylation of EGFR, which in turn activates downstream effectors such as Src, AKT, and ERK1/2.

Conclusion and Future Directions

This compound is a naturally occurring flavonoid with potential for further scientific investigation. While its presence is indicated in a variety of edible plants, there is a clear need for more extensive quantitative analysis to establish a comprehensive distribution profile. The experimental protocols for extraction and quantification of other kaempferol glycosides provide a solid foundation for future research on the 4'-glucoside.

The contrasting biological activity observed between kaempferol and its 4'-O-glucoside in pancreatic cancer cells highlights the critical role of glycosylation in modulating the pharmacological effects of flavonoids. Future research should focus on elucidating the specific mechanisms of action of this compound, including its absorption, metabolism, and interaction with various cellular targets. A deeper understanding of these aspects will be instrumental in evaluating its potential as a therapeutic agent or a valuable component of functional foods.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The biological activities and signaling pathways described are based on pre-clinical research and may not reflect the effects in humans.

References

- 1. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarworks.sfasu.edu [scholarworks.sfasu.edu]

- 3. Effects and Mechanisms of Kaempferol in the Management of Cancers through Modulation of Inflammation and Signal Transduction Pathways [mdpi.com]

- 4. Kaempferol Inhibits Pancreatic Cancer Cell Growth and Migration through the Blockade of EGFR-Related Pathway In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Biological Activities of Kaempferol 4'-Glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol (B1673270), a naturally occurring flavonoid found in a variety of plants, has garnered significant attention for its diverse pharmacological properties. Its glycosidic forms, in which sugar moieties are attached to the kaempferol backbone, are the most common forms found in nature. This technical guide focuses on the biological activities of a specific glycoside, Kaempferol 4'-O-glucoside. While research on this particular isomer is still emerging compared to its aglycone and other glycosides, this document aims to provide a comprehensive overview of its known biological effects, or lack thereof, and to contextualize these findings within the broader landscape of kaempferol research. We will delve into its anticancer, anti-inflammatory, antioxidant, neuroprotective, and antidiabetic activities, presenting available quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved in the actions of kaempferol and its derivatives.

Data Presentation: A Comparative Overview

Quantitative data on the biological activities of Kaempferol 4'-O-glucoside are limited. The following tables summarize the available data for Kaempferol 4'-O-glucoside and provide comparative data for its aglycone, kaempferol, and other relevant glycosides to highlight structure-activity relationships.

Table 1: Anticancer Activity

| Compound | Cell Line | Assay | Concentration | Effect | IC50 | Reference |

| Kaempferol 4'-O-glucoside | Miapaca-2, Panc-1, SNU-213 (Pancreatic) | Cell Viability | Up to 50 µM | No inhibitory effect | > 50 µM | [1] |

| Kaempferol 4'-O-glucoside | Miapaca-2, Panc-1, SNU-213 (Pancreatic) | Cell Migration | Up to 1 µM | No effect | - | [1] |

| Kaempferol | Miapaca-2 (Pancreatic) | Cell Viability | 50 µM | ~40% inhibition | ~78.75 µM | [1][2] |

| Kaempferol | Panc-1 (Pancreatic) | Cell Viability | 50 µM | ~15% inhibition | ~79.07 µM | [1][2] |

| Kaempferol | SNU-213 (Pancreatic) | Cell Viability | 50 µM | ~10% inhibition | - | [1] |

| Kaempferol | HepG2 (Liver) | Cell Viability (24h) | - | - | 30.92 µM | [3] |

| Kaempferol | CT26 (Colon) | Cell Viability (24h) | - | - | 88.02 µM | [3] |

| Kaempferol | B16F1 (Melanoma) | Cell Viability (24h) | - | - | 70.67 µM | [3] |

Table 2: Antioxidant Activity

| Compound | Assay | IC50 | Reference |

| Kaempferol 4'-O-glucoside | DPPH Radical Scavenging | Data not available | |

| Kaempferol | DPPH Radical Scavenging | 57.2 µg/mL | [4] |

| Kaempferol | DPPH Radical Scavenging | 4.35 µg/mL | |

| Kaempferol | ABTS Radical Scavenging | 3.70 µg/mL | |

| Kaempferol-7-O-glucoside | DPPH Radical Scavenging | Weaker than kaempferol | [3] |

| Kaempferol-3-O-rhamnoside | DPPH Radical Scavenging | Weak activity | [3] |

| Kaempferol-3-O-rutinoside | DPPH Radical Scavenging | Weak activity | [3] |

Table 3: Anti-inflammatory Activity

| Compound | Cell Line | Assay | Effect | IC50 | Reference |

| Kaempferol 4'-O-glucoside | RAW 264.7 | LPS-induced NO production | Data not available | - | |

| Kaempferol | RAW 264.7 | LPS-induced NO production | Inhibition | 13.9 µM | [5] |

| Kaempferol | RAW 264.7 | LPS-induced COX-2 expression | Inhibition | - | [6] |

| Kaempferol-3-O-rutinoside | RAW 264.7 | LPS-induced NO production | Inhibition | - |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are representative protocols for key assays used to evaluate the biological activities of flavonoids like Kaempferol 4'-O-glucoside.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

-

Reagents and Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (e.g., 0.1 mM in methanol)

-

Test compound (Kaempferol 4'-O-glucoside) dissolved in a suitable solvent (e.g., methanol (B129727) or DMSO) at various concentrations.

-

Methanol or other appropriate solvent as a blank.

-

Ascorbic acid or Trolox as a positive control.

-

96-well microplate.

-

Microplate reader.

-

-

Procedure:

-

Prepare a series of dilutions of the test compound and the positive control.

-

In a 96-well plate, add a specific volume (e.g., 100 µL) of the DPPH solution to each well.

-

Add a smaller volume (e.g., 10 µL) of the test compound, positive control, or blank solvent to the respective wells.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Anti-inflammatory Activity: Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

-

Cell Culture and Treatment:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

-

Seed the cells in a 96-well plate at a suitable density (e.g., 2 x 10^5 cells/mL) and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

-

-

Nitrite (B80452) Quantification (Griess Assay):

-

After incubation, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

Incubate the mixture at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

-

The inhibitory effect on NO production is calculated relative to the LPS-stimulated control group.

-

-

Cell Viability Assay (MTT Assay):

-

To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay (e.g., MTT) should be performed in parallel.

-

Anticancer Activity: Cell Viability (MTT) Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Procedure:

-

Seed cancer cells (e.g., Miapaca-2, Panc-1) in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Cell viability is expressed as a percentage of the untreated control.

-

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect specific proteins in a sample and to assess their expression levels and phosphorylation status, providing insights into the activation of signaling pathways.

-

Procedure:

-

Treat cells with the test compound and/or a stimulant (e.g., LPS, growth factor) for the desired time.

-

Lyse the cells to extract total proteins.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p38, total-p38, phospho-Akt, total-Akt).

-

Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Signaling Pathways and Mechanisms of Action

While specific signaling pathways modulated by Kaempferol 4'-O-glucoside are not yet well-defined, the extensive research on its aglycone, kaempferol, provides a strong foundation for hypothesizing potential mechanisms. Kaempferol is known to interact with several key signaling cascades involved in cellular processes like inflammation, proliferation, and survival.

Anti-inflammatory Signaling Pathways

Kaempferol exerts its anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Kaempferol has been shown to inhibit the phosphorylation of IκB kinase (IKK), which in turn prevents the degradation of IκBα and the subsequent nuclear translocation of the NF-κB p65/p50 dimer. This sequestration of NF-κB in the cytoplasm prevents the transcription of pro-inflammatory genes.

Kaempferol can also suppress the phosphorylation of key kinases in the MAPK pathway, including p38, JNK, and ERK. The inhibition of these pathways leads to the reduced activation of transcription factors like AP-1, further decreasing the expression of inflammatory mediators.

Anticancer Signaling Pathways

The anticancer effects of kaempferol are often attributed to its ability to interfere with signaling pathways that control cell growth, proliferation, and survival, such as the PI3K/Akt pathway.

Kaempferol has been reported to inhibit the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation. By inhibiting key components of this pathway, kaempferol can induce apoptosis and inhibit the growth of cancer cells. Studies on pancreatic cancer cells have shown that kaempferol's effects are mediated through the inhibition of the EGFR-related pathway, which is upstream of PI3K/Akt. The lack of activity for Kaempferol 4'-O-glucoside in these same cell lines suggests that the 4'-hydroxyl group is crucial for this interaction, and its glycosylation prevents the molecule from effectively inhibiting this pathway.

Conclusion and Future Directions

The available evidence suggests that Kaempferol 4'-O-glucoside does not exhibit the same potent anticancer activities as its aglycone, kaempferol, at least in the pancreatic cancer cell lines tested. This highlights the critical role of the position of glycosylation in modulating the biological activity of flavonoids. The presence of a glucose moiety at the 4'-position appears to hinder the molecule's ability to interact with key targets, such as those in the EGFR signaling pathway.

Further research is imperative to fully elucidate the biological profile of Kaempferol 4'-O-glucoside. Future studies should focus on:

-

Systematic Screening: Evaluating the antioxidant, anti-inflammatory, neuroprotective, and antidiabetic properties of Kaempferol 4'-O-glucoside using a comprehensive panel of in vitro and in vivo models.

-

Quantitative Analysis: Determining the IC50 values and other quantitative metrics of its biological activities to allow for direct comparison with kaempferol and other glycosides.

-

Mechanism of Action: Investigating the specific molecular targets and signaling pathways modulated by Kaempferol 4'-O-glucoside.

-

Structure-Activity Relationship Studies: Comparing the activities of different kaempferol monoglycosides to understand how the position of the sugar moiety influences its biological effects.

A deeper understanding of the pharmacological properties of individual kaempferol glycosides is essential for the rational design and development of novel therapeutic agents derived from natural products. This technical guide serves as a foundational resource to stimulate and guide future research in this promising area.

References

- 1. researchgate.net [researchgate.net]

- 2. Kaempferol Is an Anti-Inflammatory Compound with Activity towards NF-κB Pathway Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-oxidative and inhibitory activities on nitric oxide (NO) and prostaglandin E2 (COX-2) production of flavonoids from seeds of Prunus tomentosa Thunberg - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pascal-clemson.primo.exlibrisgroup.com [pascal-clemson.primo.exlibrisgroup.com]

- 5. Kaempferol inhibits UVB-induced COX-2 expression by suppressing Src kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kaempferol‑3‑O‑β‑rutinoside suppresses the inflammatory responses in lipopolysaccharide‑stimulated RAW264.7 cells via the NF‑κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Kaempferol 4'-Glucoside Biosynthesis Pathway in Plants

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kaempferol (B1673270) and its glycosides are a class of flavonoids widely distributed in the plant kingdom, recognized for their significant antioxidant, anti-inflammatory, and cardioprotective properties.[1][2][3] The biosynthesis of these compounds, particularly Kaempferol 4'-glucoside, involves a series of enzymatic steps originating from the general phenylpropanoid pathway.[1][4] Glycosylation, the final modification step, is crucial as it enhances the solubility, stability, and bioavailability of the kaempferol aglycone.[5] This document provides a comprehensive technical overview of the this compound biosynthesis pathway, detailing the core enzymatic reactions, quantitative data on enzyme kinetics and product accumulation, and detailed experimental protocols for analysis. This guide is intended to serve as a foundational resource for researchers engaged in flavonoid research, metabolic engineering, and the development of novel therapeutics derived from plant secondary metabolites.

The Core Biosynthesis Pathway

The synthesis of this compound is a multi-step process that begins with the amino acid L-phenylalanine. The pathway can be broadly divided into two major stages: the formation of the kaempferol aglycone via the phenylpropanoid and flavonoid biosynthesis pathways, and the subsequent regiospecific glycosylation at the 4'-hydroxyl group.

Phenylpropanoid Pathway: Phenylalanine to p-Coumaroyl-CoA

The pathway initiates with L-phenylalanine, which is converted to p-coumaroyl-CoA through the action of three key enzymes:

-

Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to form cinnamic acid.[4]

-

Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.[4]

-

4-coumarate-CoA ligase (4CL): Catalyzes the activation of p-coumaric acid to its thioester, p-coumaroyl-CoA.[4]

Flavonoid Biosynthesis: p-Coumaroyl-CoA to Kaempferol

The kaempferol scaffold is constructed from p-coumaroyl-CoA and malonyl-CoA:

-

Chalcone (B49325) synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone.[4][6]

-

Chalcone isomerase (CHI): Facilitates the stereospecific cyclization of naringenin chalcone into naringenin.[4][6]

-

Flavanone 3-hydroxylase (F3H): Hydroxylates naringenin to form dihydrokaempferol (B1209521).[4][6]

-

Flavonol synthase (FLS): Introduces a double bond into the C-ring of dihydrokaempferol to yield the flavonol, kaempferol.[4][6]

Glycosylation: Kaempferol to this compound

The final step is the attachment of a glucose moiety to the 4'-hydroxyl group of the kaempferol aglycone. This reaction is catalyzed by a specific class of enzymes known as UDP-glycosyltransferases (UGTs).

-

UDP-glucosyltransferase (UGT): These enzymes transfer a glucose molecule from an activated sugar donor, UDP-glucose, to the kaempferol acceptor.[5][7] Specifically, a flavonoid 4'-O-glucosyltransferase is required for this reaction. For instance, CitUGT72AZ4 has been identified in citrus as a flavonoid 4'-O-glucosyltransferase.[8]

Figure 1: The core enzymatic pathway for the biosynthesis of Kaempferol 4'-O-glucoside.

Quantitative Data

The efficiency of the biosynthesis pathway is determined by the kinetic properties of its enzymes and the resulting accumulation of metabolites. Below are tables summarizing available quantitative data.

Enzyme Kinetic Properties

Enzyme kinetics for UDP-glycosyltransferases (UGTs) involved in flavonoid biosynthesis vary by species and substrate. While specific data for Kaempferol 4'-O-glucosyltransferase is limited, the following table presents kinetic parameters for related flavonol-active UGTs from Glycine max (soybean) as a representative example.

| Enzyme | Substrate | Km (µM) | Vmax (pkat/mg protein) | Reference |

| rUGT72X4 | Kaempferol | 25.6±2.1 | 15.2±1.5 | [9] |

| rUGT72Z3 | Kaempferol | 18.9±1.5 | 10.1±0.9 | [9] |

| rUGT92G4 | Kaempferol | 35.7±3.2 | 8.9±0.8 | [9] |

| rUGT73C20 | Kaempferol | 41.5±3.8 | 12.5±1.1 | [9] |

| rUGT88E19 | Kaempferol | 55.6±4.9 | 9.3±0.7 | [9] |

Table 1: Kinetic parameters of recombinant soybean UGTs with kaempferol as a substrate and UDP-glucose as the sugar donor.

Metabolite Accumulation

The concentration of kaempferol glycosides varies significantly among plant species and tissues. The table below shows the accumulation levels in the flowers of different Malus (apple) genotypes.

| Genotype | Tissue | Kaempferol 3-O-galactoside (µg/g FW) | Kaempferol 3-O-glucoside (µg/g FW) | Kaempferol 3-O-rhamnoside (µg/g FW) | Reference |

| White Flower 1 | Petals | 150.3 ± 12.5 | 85.2 ± 7.1 | 450.6 ± 37.5 | [10] |

| White Flower 2 | Petals | 135.9 ± 11.3 | 77.1 ± 6.4 | 410.2 ± 34.1 | [10] |

| Red Flower 1 | Petals | 25.1 ± 2.1 | 14.2 ± 1.2 | 75.4 ± 6.3 | [10] |

| Red Flower 2 | Petals | 20.5 ± 1.7 | 11.6 ± 1.0 | 61.8 ± 5.1 | [10] |

Table 2: Accumulation of kaempferol 3-O-glycosides in the petals of white-flowered (WF) and red-flowered (RF) Malus genotypes. Data are presented as mean ± standard deviation.[10] Note the negative correlation between anthocyanin presence (red flowers) and kaempferol glycoside accumulation.[10]

Experimental Protocols

The study of the kaempferol biosynthesis pathway requires robust methods for extraction, analysis, and functional characterization of enzymes.

Flavonoid Extraction from Plant Tissue

Multiple methods can be employed for flavonoid extraction, with the choice depending on the scale, desired efficiency, and available equipment.[11]

Protocol 4.1.1: Microwave-Assisted Extraction (MAE)

This protocol is efficient for rapid extraction from small sample sizes.[12]

-

Sample Preparation: Homogenize fresh plant tissue or grind dried tissue into a fine powder.

-

Weighing: Accurately weigh approximately 0.2 g of the prepared sample into a microwave extraction vessel.

-

Solvent Addition: Add an optimized extraction solvent (e.g., 15-20 mL of 90% methanol (B129727) in water) to the vessel.[12]

-

Microwave Irradiation: Securely seal the vessel and place it in a microwave reactor.

-

Extraction Program: Set the extraction parameters, for example, a temperature of 50°C for 5 minutes. The instrument's power will modulate to maintain the set temperature.[12]

-

Cooling & Filtration: After the program completes, allow the vessel to cool to room temperature. Filter the extract through a 0.22 µm syringe filter to remove particulate matter.

-

Storage: Store the extract at -20°C prior to analysis.

Analysis of Kaempferol Glucosides by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry is the standard method for the separation and identification of flavonoid glycosides.

Protocol 4.2.1: HPLC-MS Analysis

-

Instrumentation: Use a C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B.

-

15-18 min: Hold at 95% B.

-

18-18.1 min: Return to 5% B.

-

18.1-22 min: Re-equilibrate at 5% B.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 2-5 µL.

-

MS Detection: Use an electrospray ionization (ESI) source in negative ion mode. Scan for a mass range of m/z 100-1000.

-

Identification: Identify this compound by its expected retention time and mass-to-charge ratio (m/z for [M-H]⁻ = 447.09). Confirm identity using MS/MS fragmentation, which should yield a fragment corresponding to the kaempferol aglycone (m/z 285.04).[13]

In Vitro UDP-Glucosyltransferase (UGT) Activity Assay

The functional characterization of a UGT enzyme involves expressing the recombinant protein and measuring its ability to glycosylate the target acceptor, kaempferol. The UDP-Glo™ Assay is a sensitive, luminescence-based method for this purpose.[14][15][16]

Figure 2: A typical experimental workflow for the functional characterization of a UGT.

Protocol 4.3.1: UDP-Glo™ Glycosyltransferase Assay

-

Reaction Setup: In a 96-well plate, prepare the glycosyltransferase reaction mixture. A typical 25 µL reaction includes:

-

50 mM Tris-HCl buffer (pH 7.5).

-

10 mM MgCl₂.

-

1 mM DTT.

-

50 µM Kaempferol (acceptor substrate, dissolved in DMSO).

-

50 µM UDP-Glucose (sugar donor).

-

0.1 - 1.0 µg of purified recombinant UGT enzyme.

-

Include a negative control reaction without the enzyme.

-

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

UDP Detection:

-

Allow the UDP-Glo™ Detection Reagent to equilibrate to room temperature.

-

Add 25 µL of the UDP-Glo™ Detection Reagent to each well.

-

Mix well and incubate at room temperature for 60 minutes. This step converts the UDP product to ATP, which then drives a luciferase reaction.[14]

-

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The light output is directly proportional to the concentration of UDP formed.[16] Correlate the luminescence signal to UDP concentration using a standard curve prepared with known UDP concentrations. Enzyme activity can then be calculated based on the amount of UDP produced per unit time.

References

- 1. Pharmacological Targets of Kaempferol Within Inflammatory Pathways—A Hint Towards the Central Role of Tryptophan Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymatic Synthesis of a Novel Kaempferol-3-O-β-d-glucopyranosyl-(1→4)-O-α-d-glucopyranoside Using Cyclodextrin Glucanotransferase and Its Inhibitory Effects on Aldose Reductase, Inflammation, and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Extraction of Kaempferol and Its Glycosides Using Supercritical Fluids from Plant Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Accumulation of Kaempferitrin and Expression of Phenyl-Propanoid Biosynthetic Genes in Kenaf (Hibiscus cannabinus) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Biosynthesis and engineering of kaempferol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of a Glucosyltransferase Enzyme Involved in the Formation of Kaempferol and Quercetin Sophorosides in Crocus sativus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional Characterization of a Highly Efficient UDP-Glucosyltransferase CitUGT72AZ4 Involved in the Biosynthesis of Flavonoid Glycosides in Citrus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Competition between anthocyanin and kaempferol glycosides biosynthesis affects pollen tube growth and seed set of Malus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. UDP-Glo™ Glycosyltransferase Assay [promega.com]

- 15. worldwide.promega.com [worldwide.promega.com]

- 16. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Antioxidant Properties of Kaempferol 4'-Glucoside

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kaempferol (B1673270) 4'-glucoside, a flavonoid glycoside, is a subject of growing interest within the scientific community for its potential antioxidant properties. This technical guide provides a comprehensive overview of the current understanding of its antioxidant mechanisms, supported by quantitative data from related kaempferol compounds, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows. While specific quantitative antioxidant data for kaempferol 4'-glucoside is limited in current literature, this guide extrapolates from the extensive research on its aglycone, kaempferol, and other glycosidic derivatives to provide a robust framework for future research and development. The primary antioxidant mechanism is believed to involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, leading to the upregulation of a suite of antioxidant enzymes.

Introduction to this compound and its Antioxidant Potential

Kaempferol, a natural flavonol found in a variety of plants, is well-documented for its antioxidant, anti-inflammatory, and anticancer activities. In nature, kaempferol often exists in its glycosidic forms, where a sugar moiety is attached to the kaempferol backbone. This compound is one such derivative, with a glucose molecule attached at the 4'-position of the B-ring. The glycosylation can influence the bioavailability, solubility, and metabolic fate of kaempferol, thereby modulating its biological activities.

The antioxidant properties of flavonoids like kaempferol and its glycosides are attributed to their ability to scavenge free radicals and to upregulate endogenous antioxidant defense systems. The primary mechanism of cellular protection against oxidative stress is the activation of the Nrf2-antioxidant response element (ARE) signaling pathway.

Mechanisms of Antioxidant Action

The antioxidant activity of this compound is multifaceted, involving both direct and indirect mechanisms.

Direct Radical Scavenging

Flavonoids possess a chemical structure that enables them to donate a hydrogen atom to free radicals, thereby neutralizing them. While specific data for this compound is scarce, studies on kaempferol and its other glycosides demonstrate potent radical scavenging activity against various reactive oxygen species (ROS) and reactive nitrogen species (RNS).

Indirect Antioxidant Effects via Nrf2-ARE Pathway Activation

A more significant and lasting antioxidant effect is achieved through the modulation of endogenous antioxidant defense systems. Kaempferol has been shown to activate the Nrf2-ARE signaling pathway, a master regulator of cellular redox homeostasis.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or inducers like kaempferol, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a battery of cytoprotective genes encoding for Phase II detoxifying enzymes and antioxidant proteins.[1][2]

The key downstream targets of Nrf2 activation include:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (B22007) (a potent antioxidant), free iron, and carbon monoxide.[3][4]

-

NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A cytosolic enzyme that detoxifies quinones and reduces oxidative stress.[5]

-

Superoxide (B77818) Dismutase (SOD): An enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.[3][5]

-

Catalase (CAT): An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.[6]

-

Glutathione Peroxidase (GPx): An enzyme that catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides.[1]

The activation of this pathway by kaempferol and its derivatives leads to a sustained increase in the cellular antioxidant capacity, providing protection against oxidative damage.

Quantitative Antioxidant Data

Table 1: In Vitro Radical Scavenging Activity of Kaempferol and its Glycosides

| Compound | Assay | IC50 Value | Reference |

| Kaempferol | DPPH | > 100 μM | [7] |

| Kaempferol-7-O-glucoside | DPPH | > 100 μM | [7] |

| Kaempferol-3-O-rhamnoside | DPPH | > 100 μM | [7] |

| Kaempferol-3-O-rutinoside | DPPH | > 100 μM | [7] |

| Kaempferol | ABTS | 24.57 μM | [7] |

| Kaempferol-7-O-glucoside | ABTS | 48.31 μM | [7] |

| Kaempferol-3-O-rhamnoside | ABTS | > 100 μM | [7] |

| Kaempferol-3-O-rutinoside | ABTS | > 100 μM | [7] |

| Kaempferol 3-O-glucoside | DPPH | 13.41 ± 0.64 µg/mL | [8] |

| Kaempferol | DPPH | SC50 6.35 μg/ml | [9] |

| Kaempferol 3-O-α-L-1C4–rhamnopyranoside | DPPH | SC50 9.41 μg/ml | [9] |

| Kaempferol 7-O-α-L-1C4–rhamnopyranoside | DPPH | SC50 9.20 μg/ml | [9] |

Table 2: Effect of Kaempferol on the Expression and Activity of Antioxidant Enzymes

| Treatment | Cell/Animal Model | Enzyme/Gene | Effect | Reference | | :--- | :--- | :--- | :--- | | Kaempferol (10 and 50 µg/mL) | HL-60 cells | HO-1 gene expression | 9.49 and 9.33-fold increase |[10] | | Kaempferol (10 µg/mL) | HL-60 cells | SOD1 gene expression | 1.68-fold increase |[10] | | Kaempferol (10-50 µg/mL) | HL-60 cells | SOD2 gene expression | 1.72-fold increase |[10] | | Kaempferol (50 µg/mL) | HL-60 cells | NQO1 gene expression | 1.84-fold increase |[10] | | Kaempferol | CCl4-treated rats | Liver Nrf2 | Increased nuclear translocation |[4] | | Kaempferol | CCl4-treated rats | Liver HO-1 | Upregulated expression |[4] | | Kaempferol | LPS-induced macrophages | NRF2 | Promoted nuclear translocation |[3][11] | | Kaempferol | LPS-induced macrophages | HO-1 | Increased levels |[3][11] | | Kaempferol | OGD/R-treated neurons | Nrf2/SLC7A11/GPX4 | Activated signaling |[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of evaluating the antioxidant properties of flavonoids like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Methodology:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Prepare various concentrations of the test compound (this compound) and a standard antioxidant (e.g., ascorbic acid) in methanol.

-

In a 96-well plate, add a specific volume of the test compound or standard solution to each well.

-

Add an equal volume of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.[7]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

-

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance.

-

Methodology:

-

Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare various concentrations of the test compound and a standard (e.g., Trolox).

-

In a 96-well plate, add a small volume of the test compound or standard to each well.

-

Add the diluted ABTS•+ solution to each well and mix.

-

Incubate at room temperature for a short period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.[7]

-

FRAP (Ferric Reducing Antioxidant Power) Assay

-

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

-

Methodology:

-

Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

-

Warm the FRAP reagent to 37°C before use.

-

Prepare various concentrations of the test compound and a standard (e.g., FeSO₄).

-

In a 96-well plate, add a small volume of the test compound or standard to each well.

-

Add the FRAP reagent to each well and mix.

-

Incubate at 37°C for a specified time (e.g., 4 minutes).

-

Measure the absorbance at 593 nm.

-

The antioxidant capacity is determined from a standard curve of FeSO₄.

-

Cellular Antioxidant Activity (CAA) Assay

-

Principle: This assay measures the antioxidant activity of a compound within a cellular environment. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants can inhibit this oxidation.

-

Methodology:

-

Seed human hepatocarcinoma (HepG2) cells in a 96-well black plate with a clear bottom and culture until confluent.

-

Wash the cells with PBS.

-

Treat the cells with various concentrations of the test compound and 25 µM DCFH-DA in treatment medium for 1 hour at 37°C.

-

Wash the cells with PBS to remove the compounds that are not taken up by the cells.

-

Add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to induce cellular oxidative stress.

-

Measure the fluorescence intensity kinetically over a period of time (e.g., 1 hour) using a fluorescence plate reader with excitation at 485 nm and emission at 538 nm.

-

The CAA value is calculated from the area under the curve of fluorescence versus time. The results are often expressed as quercetin (B1663063) equivalents.

-

Visualizations

Signaling Pathway

Caption: Nrf2-ARE signaling pathway activation by this compound.

Experimental Workflow

Caption: General workflow for in vitro antioxidant capacity assays.

Conclusion and Future Directions

This compound holds significant promise as a natural antioxidant compound. While direct evidence of its efficacy is still emerging, the extensive research on its aglycone, kaempferol, and other glycosides strongly suggests its potential to mitigate oxidative stress through both direct radical scavenging and, more importantly, the upregulation of endogenous antioxidant defenses via the Nrf2-ARE signaling pathway.

Future research should focus on:

-

Quantitative analysis: Determining the specific IC50 values of this compound in various antioxidant assays (DPPH, ABTS, FRAP, ORAC).

-

Cellular studies: Investigating its uptake, metabolism, and efficacy in cellular models of oxidative stress, including detailed analysis of Nrf2 activation and downstream gene expression.

-

In vivo studies: Evaluating its bioavailability and antioxidant effects in animal models of diseases associated with oxidative stress.

A deeper understanding of the antioxidant properties of this compound will be crucial for its potential application in the development of novel therapeutics and functional foods aimed at preventing and treating oxidative stress-related pathologies.

References

- 1. Kaempferol Ameliorates Oxygen-Glucose Deprivation/Reoxygenation-Induced Neuronal Ferroptosis by Activating Nrf2/SLC7A11/GPX4 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Therapeutic Potential of Kaemferol and Other Naturally Occurring Polyphenols Might Be Modulated by Nrf2-ARE Signaling Pathway: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kaempferol inhibits oxidative stress and reduces macrophage pyroptosis by activating the NRF2 signaling pathway | PLOS One [journals.plos.org]

- 4. mdpi.com [mdpi.com]

- 5. Effect of Kaempferol and Its Glycoside Derivatives on Antioxidant Status of HL-60 Cells Treated with Etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antioxidant and hepatoprotective activity of kaempferol 3-O-β-d- (2,6-di-O-α-l-rhamnopyranosyl)galactopyronoside against carbon tetrachloride-induced liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A New Kaempferol Glycoside with Antioxidant Activity from Chenopodium ambrosioides Growing in Egypt – Oriental Journal of Chemistry [orientjchem.org]

- 10. Effect of Kaempferol and Its Glycoside Derivatives on Antioxidant Status of HL-60 Cells Treated with Etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kaempferol inhibits oxidative stress and reduces macrophage pyroptosis by activating the NRF2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

In vitro anticancer effects of Kaempferol 4'-glucoside

An In-Depth Technical Guide to the In Vitro Anticancer Effects of Kaempferol (B1673270) 4'-Glucoside

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol, a natural flavonol abundant in various plants, has garnered significant attention for its multifaceted anticancer properties.[1][2] Its glycosidic derivatives, such as Kaempferol 4'-glucoside, are also subjects of investigation, though research indicates notable differences in bioactivity compared to the aglycone form. This technical guide provides a comprehensive overview of the in vitro anticancer effects of this compound, presenting a comparative analysis with its more extensively studied parent compound, Kaempferol. We detail the key signaling pathways implicated in Kaempferol-induced apoptosis and cell cycle arrest, summarize quantitative data on cell viability, and provide standardized protocols for the essential experimental assays used in these investigations. Visual diagrams of signaling cascades and experimental workflows are included to facilitate a deeper understanding of the molecular mechanisms and methodologies.

Comparative Efficacy: Kaempferol vs. This compound

Quantitative studies investigating the cytotoxic and antimigratory effects of Kaempferol and its glycoside derivatives have been performed on various cancer cell lines. The data consistently demonstrates that Kaempferol exhibits significantly higher potency than Kaempferol 4'-O-glucoside in inhibiting cancer cell viability and migration.

A study on human pancreatic cancer cells (Miapaca-2, Panc-1, and SNU-213) found that while Kaempferol significantly inhibited cell viability, Kaempferol 4'-O-glucoside showed no inhibitory effect under the same conditions.[3]

Table 1: Comparative Inhibition of Pancreatic Cancer Cell Viability

| Compound | Cell Line | Concentration (µM) | % Inhibition of Cell Viability | Source |

|---|---|---|---|---|

| Kaempferol | Miapaca-2 | 50 | ~40% | [3] |

| Kaempferol | Panc-1 | 50 | ~15% | [3] |

| Kaempferol | SNU-213 | 50 | ~10% | [3] |

| Kaempferol 4'-O-glucoside | Miapaca-2 | 50 | No significant effect | [3] |

| Kaempferol 4'-O-glucoside | Panc-1 | 50 | No significant effect | [3] |

| Kaempferol 4'-O-glucoside | SNU-213 | 50 | No significant effect |[3] |

Similarly, the anti-migratory effects were pronounced for Kaempferol at low dosages, while its 4'-glucoside derivative was less effective.[4] This suggests that the glycosidic moiety at the 4' position may hinder the molecule's ability to interact with key cellular targets responsible for its anticancer effects.[3]

Mechanisms of Action & Signaling Pathways

While direct mechanistic studies on this compound are limited, the extensive research on Kaempferol provides a foundational understanding of the pathways likely involved. Kaempferol exerts its anticancer effects by modulating a variety of critical signaling cascades that regulate cell cycle progression, apoptosis, and metastasis.[2][5][6]

Induction of Apoptosis

Kaempferol is a potent inducer of apoptosis, acting through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7][8]

-

Intrinsic Pathway : Kaempferol modulates the expression of Bcl-2 family proteins, decreasing anti-apoptotic proteins like Bcl-xL and increasing pro-apoptotic proteins such as Bik and Bad.[7] This shift leads to increased mitochondrial membrane permeability, cytochrome c release, and subsequent activation of caspase-9 and effector caspases-3 and -7.[7][9]

-

Extrinsic Pathway : The compound can increase the expression of FAS ligand (FAS-L), leading to the activation of the death receptor pathway, which involves FADD and the activation of caspase-8.[7][10]

-

PI3K/AKT Pathway : Kaempferol has been shown to inhibit the PI3K/AKT signaling pathway, a key regulator of cell survival.[5][9] Inhibition of this pathway can promote apoptosis by preventing the phosphorylation and inactivation of pro-apoptotic factors.

Cell Cycle Arrest

Kaempferol is known to induce cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines.[2][11][12] This action prevents cancer cells from proceeding through mitosis, ultimately leading to apoptosis.

-

p53-dependent pathway : Kaempferol can up-regulate the tumor suppressor protein p53 and promote its phosphorylation at Serine 15, which is associated with G2/M arrest and apoptosis.[11]

-

Chk2-dependent pathway : In ovarian cancer cells, Kaempferol activates Checkpoint Kinase 2 (Chk2), which in turn inactivates Cdc25C and inhibits the Cyclin B1-Cdc2 complex. This disruption of the key G2/M transition complex halts the cell cycle.[10][13]

Detailed Experimental Protocols

The following sections provide standardized protocols for key in vitro assays used to evaluate the anticancer effects of compounds like this compound. These are generalized methodologies and may require optimization for specific cell lines and experimental conditions.

MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium and incubate overnight.

-

Compound Treatment: Treat cells with various concentrations of this compound and an appropriate vehicle control. Incubate for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 16% SDS, 40% DMF) to each well to dissolve the formazan crystals.[15]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker.[16] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[14]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from medium-only wells.

Apoptosis Assay via Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it serves as a marker for late apoptotic and necrotic cells.[18]

Protocol:

-

Cell Culture and Treatment: Culture 1-5 x 10⁵ cells and induce apoptosis using the test compound. Include negative (vehicle-treated) and positive controls.

-

Cell Collection: Collect both adherent and floating cells by trypsinization and centrifugation.[17]

-

Washing: Wash cells once with cold 1X PBS and pellet by centrifugation.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 20 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry: Analyze the cells immediately by flow cytometry.

Western Blotting for Protein Expression

Western blotting is used to detect specific proteins in a sample and quantify changes in their expression levels, which is crucial for elucidating signaling pathways.[19] This technique is essential for confirming the up- or down-regulation of key proteins involved in apoptosis and cell cycle control (e.g., caspases, Bcl-2 family, p53, cyclins).

Protocol:

-

Protein Extraction: Treat cells with the test compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., cleaved caspase-3, Bcl-2, p-p53) overnight at 4°C.

-

Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software and normalize to a loading control protein (e.g., GAPDH or β-actin) to compare protein expression levels across samples.

Conclusion

The available in vitro evidence strongly suggests that this compound possesses significantly lower anticancer activity compared to its aglycone, Kaempferol. Studies on pancreatic cancer cell lines indicate a lack of significant cytotoxic or anti-migratory effects for the glycoside form at concentrations where Kaempferol is active.[3][4] While the precise molecular mechanisms for this compound remain to be fully elucidated, the extensive research on Kaempferol highlights multiple potent anticancer pathways, including the induction of apoptosis via intrinsic and extrinsic routes and the promotion of G2/M cell cycle arrest. For drug development professionals, these findings underscore the critical role of molecular structure in determining bioactivity. The glycosidic moiety at the 4' position appears to impede the compound's efficacy, a crucial consideration for future research and development of flavonoid-based anticancer agents. Further investigation is warranted to determine if this compound can be metabolized to its more active aglycone form in vivo or if its primary role is that of a precursor compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Kaempferol: A Key Emphasis to Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kaempferol Inhibits Pancreatic Cancer Cell Growth and Migration through the Blockade of EGFR-Related Pathway In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kaempferol Inhibits Pancreatic Cancer Cell Growth and Migration through the Blockade of EGFR-Related Pathway In Vitro | PLOS One [journals.plos.org]

- 5. mdpi.com [mdpi.com]

- 6. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Anti-cancer Effect and Underlying Mechanism(s) of Kaempferol, a Phytoestrogen, on the Regulation of Apoptosis in Diverse Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kaempferol Induces G2/M Cell Cycle Arrest via Checkpoint Kinase 2 and Promotes Apoptosis via Death Receptors in Human Ovarian Carcinoma A2780/CP70 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kaempferol induced the apoptosis via cell cycle arrest in human breast cancer MDA-MB-453 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kaempferol induces cell cycle arrest and apoptosis in renal cell carcinoma through EGFR/p38 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kaempferol Induces G2/M Cell Cycle Arrest via Checkpoint Kinase 2 and Promotes Apoptosis via Death Receptors in Human Ovarian Carcinoma A2780/CP70 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. scispace.com [scispace.com]

- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

Kaempferol 4'-Glucoside: An In-Depth Technical Guide to its Role in Plant Secondary Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol (B1673270) 4'-O-glucoside, a prominent flavonol glycoside, plays a multifaceted role in the intricate network of plant secondary metabolism. As a glycosylated derivative of kaempferol, it exhibits modified solubility, stability, and bioavailability, influencing its physiological functions within the plant. This technical guide provides a comprehensive overview of the biosynthesis, regulatory functions, and mechanisms of action of kaempferol 4'-O-glucoside. It delves into its involvement in critical plant processes, including defense against biotic and abiotic stresses and the modulation of phytohormone signaling, particularly auxin transport. Detailed experimental protocols for the extraction, quantification, and functional analysis of kaempferol 4'-O-glucoside are presented, alongside a summary of quantitative bioactivity data. Furthermore, this guide employs visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the complex roles of this important secondary metabolite.

Introduction

Flavonoids, a diverse group of polyphenolic secondary metabolites, are integral to plant survival and adaptation. Among these, flavonols, and specifically their glycosylated forms, are of significant interest due to their wide array of biological activities.[1] Kaempferol, a major flavonol, is commonly found in plants as various glycosides, which are formed through the enzymatic attachment of sugar moieties to its core structure.[2] Glycosylation enhances the water-solubility and stability of flavonoids, which is crucial for their storage and transport within the plant. Kaempferol 4'-O-glucoside is a specific glycoside where a glucose molecule is attached at the 4'-hydroxyl position of the kaempferol backbone. This modification influences its interaction with cellular targets and its overall biological activity. This document serves as a technical resource for researchers and professionals, offering a detailed exploration of the biosynthesis, physiological roles, and analytical methodologies related to kaempferol 4'-O-glucoside in the context of plant secondary metabolism.

Biosynthesis of Kaempferol 4'-O-Glucoside

The biosynthesis of kaempferol 4'-O-glucoside begins with the general phenylpropanoid pathway, which produces the precursor p-coumaroyl-CoA from the amino acid phenylalanine. A series of enzymatic reactions involving Chalcone Synthase (CHS), Chalcone Isomerase (CHI), Flavanone 3-Hydroxylase (F3H), and Flavonol Synthase (FLS) leads to the formation of the kaempferol aglycone.[3]

The final step in the formation of kaempferol 4'-O-glucoside is the glycosylation of the kaempferol aglycone. This reaction is catalyzed by a family of enzymes known as UDP-dependent glycosyltransferases (UGTs). These enzymes transfer a glucose moiety from UDP-glucose to the 4'-hydroxyl group of kaempferol. While numerous UGTs with specificity for different positions on the flavonoid ring have been identified in various plant species, the specific UGT responsible for 4'-O-glucosylation of kaempferol is an area of ongoing research.[4][5][6] Studies in Arabidopsis thaliana and other plants have characterized several UGTs involved in flavonoid glycosylation, demonstrating their high degree of substrate and positional specificity.[7][8]

Role in Plant Secondary Metabolism

Kaempferol 4'-O-glucoside, as a soluble and stable form of kaempferol, participates in a range of physiological processes crucial for plant survival and interaction with the environment.

Defense Against Biotic and Abiotic Stresses

Flavonoids are well-established as key players in plant defense. The accumulation of kaempferol and its glycosides is often induced by various environmental stressors, including UV radiation, drought, high salinity, and pathogen attack.[9][10][11] These compounds can act as antioxidants, scavenging reactive oxygen species (ROS) that are produced under stress conditions and can cause cellular damage.[9][11] Glycosylation can influence the antioxidant capacity of flavonoids.[9]

Wounding of plant tissues has been shown to induce the expression of genes involved in flavonoid biosynthesis, leading to the accumulation of kaempferol and quercetin.[12][13] This suggests a role for these compounds in wound healing and defense against opportunistic pathogens that may enter through the wound site.

Regulation of Auxin Transport

A critical function of flavonoids in plant development is the regulation of polar auxin transport. Auxin, a key phytohormone, controls numerous aspects of plant growth, including root development, apical dominance, and tropic responses. Flavonoids, including kaempferol and its derivatives, can act as endogenous inhibitors of auxin transport.[13][14][15] They are thought to exert this effect by competing with auxin for binding to transporter proteins or by modulating the activity of these transporters.

Studies in Arabidopsis thaliana have demonstrated that specific kaempferol glycosides can negatively regulate basipetal auxin transport in shoots, leading to altered plant stature.[13] This regulatory role highlights the intricate connection between secondary metabolism and developmental processes in plants.

Quantitative Data on Bioactivity

While specific quantitative data for the bioactivity of kaempferol 4'-O-glucoside is limited in the literature, data from related kaempferol glycosides provides valuable comparative insights into their antioxidant properties. The antioxidant activity is often expressed as the SC50 value, which is the concentration required to scavenge 50% of the free radicals in an assay.

| Compound | Antioxidant Activity (SC50 in µg/mL) | Reference |

| Kaempferol 3-O-α-L-¹C₄-rhamnosyl-(1'''→2'')-β-D-⁴C₁-xylopyranoside | 12.45 | [1] |

| Kaempferol 3-O-α-L-¹C₄–rhamnopyranoside (afzelin) | 9.41 | [1] |

| Kaempferol 7-O-α-L-¹C₄–rhamnopyranoside | 9.20 | [1] |

| Kaempferol | 6.35 | [1] |

| Ascorbic Acid (Standard) | 7.50 | [1] |

Note: Lower SC50 values indicate higher antioxidant activity.

Experimental Protocols

The following section details methodologies for the extraction, quantification, and functional analysis of kaempferol 4'-O-glucoside from plant tissues.

Extraction of Kaempferol 4'-O-Glucoside

Objective: To extract flavonoids, including kaempferol 4'-O-glucoside, from plant material.

Method: Ultrasound-Assisted Extraction (UAE)

-

Sample Preparation:

-

Dry plant material to a constant weight at 50-60°C.

-

Grind the dried material into a fine powder.

-

-

Extraction:

-

Weigh 1 g of the powdered plant material into a flask.

-

Add 20 mL of 80% methanol (B129727) as the extraction solvent.

-

Place the flask in an ultrasonic bath.

-

Sonicate for 30 minutes at a controlled temperature (e.g., 40°C).

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper.

-

Collect the filtrate and repeat the extraction process on the residue twice more.

-

Combine the filtrates.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Storage:

-

Store the dried extract at -20°C until further analysis.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify kaempferol 4'-O-glucoside in a plant extract.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

-

Mobile Phase: A gradient of acetonitrile (B52724) (Solvent B) and 0.1% formic acid in water (Solvent A).

-

Gradient Program:

-

0-5 min: 10% B

-

5-25 min: 10-50% B

-

25-30 min: 50-10% B

-

30-35 min: 10% B

-

-

-

Flow Rate: 1.0 mL/min.[2]

-

Column Temperature: 30°C.

-

Detection Wavelength: 350 nm (for flavonols).

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of authentic kaempferol 4'-O-glucoside in methanol at known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Sample Preparation: Dissolve the crude plant extract in methanol to a known concentration (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification:

-

Generate a calibration curve by plotting the peak area of the standard against its concentration.

-

Identify the peak corresponding to kaempferol 4'-O-glucoside in the sample chromatogram based on its retention time compared to the standard.

-

Quantify the amount of kaempferol 4'-O-glucoside in the sample by using the regression equation from the calibration curve.

-

Functional Analysis: Auxin Transport Assay

Objective: To assess the inhibitory effect of kaempferol 4'-O-glucoside on polar auxin transport.

Method: (Adapted from methodologies for studying flavonoid effects on auxin transport)

-

Plant Material: Use hypocotyl segments from 5-day-old etiolated Arabidopsis thaliana seedlings.

-

Assay Setup:

-

Prepare agar (B569324) blocks (1% agar in water) containing 1 µM radiolabeled auxin ([³H]-IAA).

-

Prepare receiver agar blocks without auxin.

-

Prepare treatment solutions of kaempferol 4'-O-glucoside in a suitable buffer (e.g., MES buffer) at various concentrations (e.g., 0, 1, 10, 50, 100 µM).

-

-

Transport Assay:

-

Excise hypocotyl segments (1 cm in length).

-

Invert the segments and place the apical end on a donor agar block containing [³H]-IAA and the basal end on a receiver block.

-

Apply the treatment solutions containing kaempferol 4'-O-glucoside to the surface of the hypocotyls.

-

Incubate in the dark in a humid chamber for a set period (e.g., 6 hours).

-

-

Measurement:

-

After incubation, collect the receiver blocks.

-

Measure the amount of radioactivity in the receiver blocks using a scintillation counter.

-

-

Data Analysis:

-